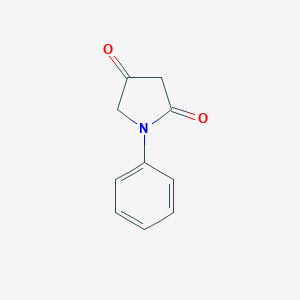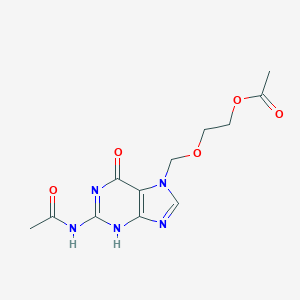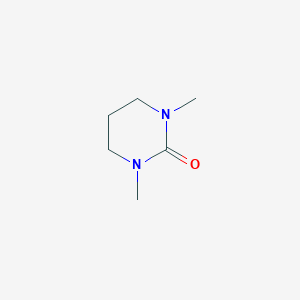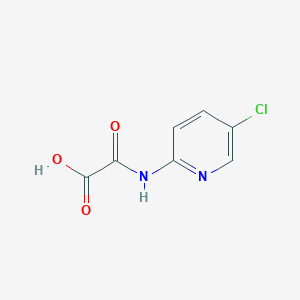![molecular formula C6H12BNO3 B108872 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undécane CAS No. 283-56-7](/img/structure/B108872.png)
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undécane
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (TBU) is an organic compound belonging to the family of bicyclic compounds. It is a linear molecule with three rings, two of which are fused together. TBU is a colorless, odorless, and non-toxic compound that has been studied extensively for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
Recherche sur les propriétés thermophysiques
Les propriétés thermophysiques du boratrane sont évaluées de manière critique pour les composés purs, en particulier les composés organiques. Le logiciel NIST ThermoData Engine utilise une analyse de données dynamique pour fournir des informations sur les propriétés telles que la température du point triple et la capacité thermique à la pression de saturation . Ces données sont essentielles pour comprendre le comportement du composé dans diverses conditions de température et sont précieuses pour la recherche en science des matériaux et les applications d'ingénierie.
Synthèse des silatranes
Le boratrane est un réactif efficace pour la synthèse des silatranes, qui sont des éthers organosiliciés tricycliques à complexe interne dérivés de tris(2-hydroxyalkyl)amines . Ces composés présentent un large spectre d'activité biologique et sont d'intérêt pour leurs applications pratiques potentielles, notamment les produits pharmaceutiques et la science des matériaux.
Réactif biochimique
En tant que réactif biochimique, le boratrane peut être utilisé dans la recherche en sciences de la vie liée aux matériaux biologiques ou aux composés organiques . Son rôle de réactif ouvre des possibilités d'utilisation dans divers dosages et expériences biochimiques, contribuant aux progrès de la biochimie et de la biologie moléculaire.
Spectroscopie photoélectronique
Le boratrane est étudié pour ses spectres photoélectroniques et ses caractéristiques de liaison . La compréhension de ces propriétés est cruciale pour le développement de nouveaux matériaux présentant des propriétés électroniques spécifiques, qui peuvent être appliquées dans des domaines tels que le photovoltaïque, les semi-conducteurs et autres dispositifs électroniques.
Génération de données thermodynamiques
Les données thermodynamiques du composé sont générées par une analyse de données dynamique, qui est mise en œuvre dans le logiciel NIST ThermoData Engine . Ces informations sont essentielles pour la modélisation et la simulation des procédés chimiques, aidant à prédire le comportement des systèmes chimiques dans les procédés industriels.
Agents antitumoraux potentiels
Les silatranes dérivés du boratrane ont été identifiés comme des agents antitumoraux potentiels . Cette application est particulièrement prometteuse pour le développement de nouvelles thérapies et médicaments anticancéreux, soulignant l'importance du composé en chimie médicinale.
Agent réducteur en synthèse organique
Des composés liés au boratrane ont été utilisés comme agents réducteurs en synthèse organique . Cette application est importante pour la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les polymères, où un contrôle précis du processus de réduction est requis.
Étude des liaisons polarisées
L'étude de la liaison Si–H polarisée du boratrane fournit des informations sur la réactivité et la stabilité des composés organosiliciés . Cette recherche peut conduire au développement de nouveaux matériaux à base de silicium aux propriétés améliorées pour une utilisation dans un large éventail d'applications industrielles.
Mécanisme D'action
Target of Action
It’s known that boratran is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It’s suggested that there might be an internal σ-donation to the empty p orbital of boron or d orbitals of silicon and interaction with oxygen lone-pair levels .
Pharmacokinetics
It’s known that the compound has a molecular weight of 156975 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s suggested that it can cause changes such as convulsions or effect on seizure threshold, changes in structure or function of salivary glands, and cyanosis .
Action Environment
It’s known that the compound should be stored in a cool, dry place , indicating that temperature and humidity could affect its stability.
Propriétés
IUPAC Name |
2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKVNRBHXOADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12OCCN(CCO1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065874 | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283-56-7, 15277-97-1 | |
| Record name | Triethanolamine borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanolamine borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, cyclic nitrilotriethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015277971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boratrane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1AHN0X56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)





